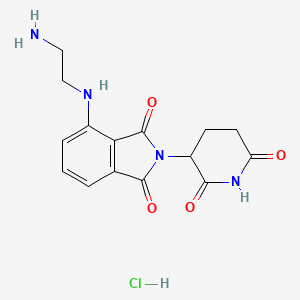

Pomalidomide-C2-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4.ClH/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;/h1-3,10,17H,4-7,16H2,(H,18,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJCOXQYDMWPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on Pomalidomide as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a third-generation immunomodulatory drug (IMiD), represents a significant therapeutic advance in the treatment of relapsed and refractory multiple myeloma.[1] Its potent anti-neoplastic and immunomodulatory activities stem from its function as a "molecular glue." Pomalidomide binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding event ingeniously remodels the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not typically targeted by this complex.[1][3] The primary neosubstrates implicated in its anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these factors unleashes a cascade of anti-tumor effects, including direct apoptosis of myeloma cells and robust stimulation of the anti-tumor immune response.[1][4] This guide provides a detailed examination of pomalidomide's mechanism, quantitative interaction data, and key experimental protocols for its characterization.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The CRL4^CRBN^ complex is a crucial regulator of protein homeostasis. It is composed of four main proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), the RING-box protein 1 (RBX1 or ROC1), and the substrate receptor Cereblon (CRBN).[5] In this assembly, DDB1 acts as an adaptor, linking CRBN to the CUL4A scaffold, while RBX1 recruits an E2 ubiquitin-conjugating enzyme.[5] CRBN's primary role is to recognize and bind specific proteins, targeting them for ubiquitination and degradation. Pomalidomide's genius lies in its ability to co-opt this natural cellular machinery for therapeutic purposes.

Pomalidomide's Molecular Glue Mechanism of Action

Pomalidomide functions by binding directly to a specific pocket within the thalidomide-binding domain of CRBN.[6] This binding event does not inhibit the ligase; instead, it creates a novel interface on the surface of CRBN that has a high affinity for specific neosubstrates, particularly IKZF1 and IKZF3.[3] This drug-induced formation of a ternary complex (CRBN-Pomalidomide-IKZF1/3) is the pivotal step.[3] Once the neosubstrate is brought into proximity, the E3 ligase complex efficiently transfers ubiquitin molecules to it, marking it for destruction by the 26S proteasome.

Key Neosubstrates and Downstream Effects

The degradation of the transcription factors IKZF1 and IKZF3 is central to pomalidomide's therapeutic effects in multiple myeloma.[1][2]

-

Direct Anti-Tumor Effects : In myeloma cells, IKZF1 and IKZF3 are crucial for the expression of interferon regulatory factor 4 (IRF4), a master regulator of plasma cell survival.[1][7] The degradation of IKZF1/3 leads to the rapid downregulation of IRF4 and the oncogene c-Myc.[1][8] This dual inhibition cripples the myeloma cell's survival and proliferative signaling, ultimately inducing cell cycle arrest and apoptosis.[1][7]

-

Immunomodulatory Effects : Beyond its direct cytotoxic effects, pomalidomide potently stimulates the immune system. The degradation of IKZF1/3 in T cells alleviates their repressive functions, leading to increased T cell proliferation and production of interleukin-2 (IL-2).[3][4] This enhances the cytotoxic activity of both T cells and Natural Killer (NK) cells, fostering a more effective anti-tumor immune response.[2]

Quantitative Analysis of Pomalidomide Activity

The efficacy of pomalidomide is underpinned by its high-affinity binding to CRBN and its potent induction of neosubstrate degradation.

Table 1: Binding Affinity of IMiDs for Cereblon (CRBN)

| Compound | Target | Dissociation Constant (Kd) | Assay Method |

|---|---|---|---|

| Pomalidomide | CRBN-DDB1 | ~157 nM[6][9] | Competitive Titration[6] |

| Lenalidomide | CRBN-DDB1 | ~178 nM[6][9] | Competitive Titration[6] |

| Thalidomide | CRBN-DDB1 | ~250 nM[6][9] | Competitive Titration[6] |

Table 2: Neosubstrate Degradation Potency of Pomalidomide

| Neosubstrate | Cell Line | IC50 / DC50 | Assay Method |

|---|---|---|---|

| IKZF1 / IKZF3 | U266 (Myeloma) | IC50 ≈ 2 µM[10] | Competitive Binding Assay[10] |

| IKZF1 / IKZF3 | MM.1S (Myeloma) | DC50 ≈ 120 nM (for Aiolos)[11] | Western Blot[11] |

Key Experimental Methodologies

Characterizing the activity of pomalidomide requires a suite of biophysical and cell-based assays.[12]

Experimental Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol verifies the pomalidomide-dependent interaction between CRBN and its neosubstrate (e.g., IKZF1).

-

Cell Culture and Treatment : Culture multiple myeloma cells (e.g., MM.1S) to the desired density. Treat cells with pomalidomide (e.g., 1-10 µM) or DMSO (vehicle control) for a short duration (e.g., 2-4 hours) to capture the transient complex.[11][13]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.[13][14] Centrifuge to pellet debris and collect the supernatant.

-

Immunoprecipitation : Pre-clear the lysate with Protein A/G magnetic beads.[13] Incubate the pre-cleared lysate overnight at 4°C with an antibody against CRBN (or a relevant tag if using an overexpression system).[14]

-

Immune Complex Capture : Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[14]

-

Washing : Pellet the beads using a magnetic stand and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[13][14]

-

Elution : Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling at 95-100°C for 10 minutes.[14]

-

Western Blot Analysis : Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against IKZF1 and CRBN to detect the co-immunoprecipitated proteins.[11][14] An increased IKZF1 signal in the pomalidomide-treated sample compared to the control confirms the formation of the ternary complex.

Experimental Protocol 2: Western Blotting for Neosubstrate Degradation

This protocol quantifies the reduction of IKZF1/3 protein levels following pomalidomide treatment.

-

Cell Culture and Treatment : Culture MM.1S cells and treat with a dose-range of pomalidomide (e.g., 0.01 to 10 µM) or DMSO for a specified time (e.g., 6-24 hours).[8][11]

-

Cell Lysis : Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein per lane on an SDS-PAGE gel.[11] Separate proteins by electrophoresis and transfer to a PVDF membrane.[15]

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14] Incubate the membrane overnight at 4°C with a primary antibody specific for IKZF1 or IKZF3. Also probe for a loading control (e.g., β-actin or GAPDH).[11][16]

-

Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Detect protein bands using an ECL substrate and an imaging system.[11]

-

Analysis : Quantify band intensities using densitometry software. Normalize the IKZF1/3 signal to the loading control. Plot the normalized values against the drug concentration to determine the DC50 (concentration for 50% degradation).[8]

Experimental Protocol 3: In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of a neosubstrate in a reconstituted system.

-

Reagents : Assemble the required components: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D3), purified CRL4^CRBN^ complex (E3 ligase), purified neosubstrate (e.g., IKZF1), Ubiquitin (often biotin-labeled), and ATP in a reaction buffer.[17][18]

-

Reaction Setup : On ice, combine the E1, E2, E3, ubiquitin, and substrate proteins in microcentrifuge tubes.[17] Add pomalidomide or DMSO vehicle control to the respective reactions.

-

Initiation and Incubation : Initiate the reaction by adding ATP.[17] Incubate the mixture at 37°C for 60-90 minutes to allow the ubiquitination cascade to proceed.[17]

-

Termination : Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.[17]

-

Detection : Analyze the reaction products by Western blotting. Probe the membrane with an anti-IKZF1 antibody. The appearance of higher molecular weight bands or a "smear" above the unmodified IKZF1 band in the pomalidomide-treated lane indicates poly-ubiquitination.[16][17]

Conclusion

Pomalidomide's mechanism as a molecular glue that hijacks the CRL4^CRBN^ E3 ligase complex is a paradigm of targeted protein degradation. By inducing the degradation of key survival factors like IKZF1 and IKZF3, it exerts powerful dual effects: direct cytotoxicity to myeloma cells and enhancement of anti-tumor immunity. The quantitative data on its binding and degradation potency underscore its efficacy, and the established experimental protocols provide a robust framework for its study and for the development of novel Cereblon-modulating therapeutics. The success of pomalidomide has paved the way for a new era of drug discovery, inspiring the rational design of next-generation molecular glues and heterobifunctional degraders like PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

Pomalidomide-C2-NH2 Hydrochloride: A Technical Guide for Researchers

Abstract

Pomalidomide-C2-NH2 hydrochloride is a key synthetic building block in the rapidly evolving field of targeted protein degradation. As a derivative of pomalidomide, it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth overview of the structure, properties, and applications of this compound for researchers, scientists, and drug development professionals. The document details its mechanism of action within the context of Proteolysis Targeting Chimeras (PROTACs), summarizes its physicochemical and biological properties, and provides generalized experimental protocols for its synthesis and use in key biological assays.

Introduction to this compound

This compound is a functionalized derivative of the immunomodulatory drug pomalidomide. It is specifically designed for use in the development of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[1][2] this compound serves as the E3 ligase-recruiting moiety, specifically binding to Cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The primary amine group on the C2 linker provides a convenient attachment point for a linker connected to a ligand for a target protein.

Physicochemical Properties

This compound is typically a light yellow to yellow solid.[3] Key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |

| CAS Number | 2305369-00-8 |

| Molecular Formula | C₁₅H₁₇ClN₄O₄ |

| Molecular Weight | 352.78 g/mol |

| Appearance | Light yellow to yellow solid |

| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCN)=O.[H]Cl |

| Solubility | Soluble in DMSO |

| Storage | Store at 4°C, sealed and protected from moisture. For long-term storage in solvent, -80°C is recommended.[3] |

Mechanism of Action

Role in PROTAC Technology

This compound is a critical component in the design of CRBN-recruiting PROTACs. The pomalidomide moiety binds to Cereblon, while the terminal amine allows for the covalent attachment of a linker, which is in turn connected to a ligand for a specific protein of interest (POI). This tripartite structure enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.

Signaling Pathway of Pomalidomide-based PROTACs

The binding of the pomalidomide portion of the PROTAC to CRBN induces a conformational change in the E3 ligase complex, leading to the recruitment of the target protein. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Biological Activity

Binding Affinity to Cereblon

Pomalidomide exhibits a strong binding affinity to Cereblon. The following table summarizes the reported IC₅₀ values for pomalidomide in competitive binding assays.

| Compound | Assay Type | IC₅₀ (µM) |

| Pomalidomide | Competitive Binding Assay | ~2 |

Note: This data is for the parent compound, pomalidomide, and serves as a reference for the expected binding affinity of its derivatives.

Target Protein Degradation

The efficacy of a PROTAC is measured by its ability to degrade the target protein, typically quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). The following table provides representative data for pomalidomide-based PROTACs targeting various proteins.

| PROTAC Target | DC₅₀ (nM) | Dₘₐₓ (%) |

| BRD4 | ~10-50 | >90 |

| BTK | ~5-20 | >95 |

| ERRα | ~100-500 | ~80-90 |

Note: This data is for fully assembled PROTACs and will vary depending on the target ligand and linker composition.

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound. These should be adapted and optimized for specific experimental conditions.

Synthesis of this compound (Generalized Protocol)

A common synthetic route to Pomalidomide-C2-NH2 involves the nucleophilic aromatic substitution of 4-fluoro-pomalidomide with a protected aminoethylamine, followed by deprotection.

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-pomalidomide and N-Boc-ethylenediamine in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

-

Reaction: Heat the mixture at a specified temperature (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture and perform an aqueous work-up to remove excess reagents and solvent.

-

Purification: Purify the resulting Boc-protected intermediate by column chromatography.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent and treat with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Isolation: Isolate the final product, this compound, by filtration or evaporation of the solvent.

Cereblon Binding Assay (Generalized Competitive Fluorescence Polarization Protocol)

This assay measures the ability of this compound to compete with a fluorescently labeled ligand for binding to CRBN.

-

Reagent Preparation: Prepare a solution of recombinant human CRBN-DDB1 complex and a fluorescently labeled CRBN ligand (e.g., a thalidomide analog) in assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Setup: In a microplate, add the CRBN-DDB1 complex, the fluorescent ligand, and the diluted test compound. Include controls for no inhibitor and no enzyme.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the fluorescence polarization signal against the concentration of the test compound.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC synthesized using this compound.

-

Cell Culture and Treatment: Plate cells expressing the target protein of interest and treat with varying concentrations of the PROTAC for a desired time period. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ and Dₘₐₓ.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

PROTAC Development: It serves as a readily available building block for the synthesis of novel PROTACs targeting a wide range of proteins implicated in various diseases.

-

Target Validation: By enabling the rapid generation of degraders for specific proteins, it facilitates the validation of new drug targets.

-

Mechanism of Action Studies: It is used to investigate the intricacies of the ubiquitin-proteasome system and the mechanism of action of molecular glues and PROTACs.

-

Chemical Biology: As a chemical probe, it aids in the exploration of the cellular functions of Cereblon and the consequences of its modulation.

Conclusion

This compound is a fundamental reagent in the field of targeted protein degradation. Its ability to potently and specifically recruit the E3 ligase Cereblon makes it an indispensable tool for the development of PROTACs. This technical guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers aiming to leverage this technology for the advancement of novel therapeutics.

References

Pomalidomide-C2-NH2 Hydrochloride in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. Pomalidomide, an immunomodulatory drug, is a potent ligand for the Cereblon (CRBN) E3 ligase complex.[1][] Pomalidomide-C2-NH2 hydrochloride is a key chemical tool in the construction of pomalidomide-based PROTACs. It provides the CRBN-binding moiety pre-functionalized with a short, flexible two-carbon (C2) linker terminating in a primary amine (NH2). This amine group serves as a versatile chemical handle for conjugation to a ligand that binds the protein of interest, thus completing the heterobifunctional PROTAC molecule. This guide provides a comprehensive technical overview of the role and application of this compound in PROTAC technology, including its mechanism of action, quantitative performance data of resulting PROTACs, and detailed experimental protocols.

The Role of Pomalidomide in PROTAC Technology

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1][3] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]

Mechanism of Action: Pomalidomide-Mediated Protein Degradation

The signaling pathway for pomalidomide-based PROTAC action is a multi-step process that ultimately leads to the selective removal of the target protein.

Caption: Pomalidomide-based PROTACs induce proximity between a target protein and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and to promote the degradation of the target protein. Key parameters used to quantify these activities are the binding affinity (Kd or IC50), the half-maximal degradation concentration (DC50), and the maximum degradation (Dmax).

Binding Affinity of Pomalidomide to Cereblon

Pomalidomide and its analogs exhibit high-affinity binding to the CRBN-DDB1 complex, which is a prerequisite for their function in PROTACs.

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[5][6] | ~1.2 - 3 µM[7] | Competitive Titration, Competitive Binding Assay[6][7] |

| Lenalidomide | ~178 - 640 nM[5] | ~2 µM[8] | Competitive Titration, Competitive Binding Assay[8] |

| Thalidomide | ~250 nM[5][6] | Not Consistently Reported | Competitive Titration[6] |

Degradation Efficiency of Pomalidomide-Based PROTACs

The DC50 and Dmax values are critical metrics for evaluating the potency and efficacy of a PROTAC. The following table provides representative data for PROTACs utilizing pomalidomide as the E3 ligase ligand.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 16 (EGFR PROTAC) | EGFRWT | A549 | 32.9[1] | 96[1] |

| Compound 15 (EGFR PROTAC) | EGFRWT | A549 | 43.4[1] | Not Reported |

| PROTAC 152 (BRD4 PROTAC) | BRD4 | Namalwa, CA-46 | < 1[] | Not Reported |

| PROTAC 153 (BRD4 PROTAC) | BRD4 | MV4;11 | Not Reported | Complete Degradation |

| PROTAC 184 (HDAC6 PROTAC) | HDAC6 | MM1S | 3.8[] | Not Reported |

| PROTAC 7 (HDAC1/3 PROTAC) | HDAC1 / HDAC3 | HCT116 | 910 / 640[10] | Not Reported |

| PROTAC 9 (HDAC1/3 PROTAC) | HDAC1 / HDAC3 | HCT116 | 550 / 530[10] | Not Reported |

Experimental Protocols

The development and characterization of pomalidomide-based PROTACs involve a series of well-defined experimental procedures.

Synthesis of Pomalidomide-Based PROTACs from this compound

The primary amine of this compound serves as a nucleophile for conjugation to a target protein ligand, typically through an amide bond formation.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid functional group

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Protocol:

-

Dissolve the target protein ligand with a carboxylic acid (1.0 eq) in the anhydrous solvent.

-

Add the peptide coupling reagents, such as HATU (1.1 eq) and HOBt (1.1 eq), to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.0 eq) and the tertiary amine base (2.0-3.0 eq) in the anhydrous solvent.

-

Add the solution of Pomalidomide-C2-NH2 to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

References

- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Architect's Guide to Deconstruction: A Technical Whitepaper on Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide delves into the discovery and development of a prominent class of these molecules: pomalidomide-based PROTACs. Pomalidomide, an immunomodulatory drug, has been ingeniously repurposed as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, forming the cornerstone of numerous successful protein degraders. This document provides a comprehensive overview of their mechanism of action, design principles, and the critical experimental methodologies employed in their evaluation.

Core Principle: The PROTAC-Mediated Degradation Pathway

Pomalidomide-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a pomalidomide moiety that engages the CRBN E3 ligase, and a linker that connects these two entities.[1] The formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase is the pivotal event that initiates the degradation cascade.[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2]

References

Pomalidomide: A Technical Guide to Immunomodulatory Effects and Cereblon-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pomalidomide, a third-generation immunomodulatory drug (IMiD), has become a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1] Its therapeutic efficacy stems from a dual mechanism of action: direct anti-tumor effects and potent immunomodulation.[2][3] This is orchestrated through its function as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4] This binding event reprograms the ligase's substrate specificity, leading to the targeted ubiquitination and subsequent proteasomal degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6] The degradation of these proteins unleashes a cascade of downstream events, including the activation of T cells and Natural Killer (NK) cells, and direct pro-apoptotic effects in myeloma cells.[2][7][8] This technical guide provides an in-depth exploration of pomalidomide's core mechanism, a summary of its quantitative effects, and detailed protocols for key experimental assays used in its study.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Pomalidomide's primary molecular target is Cereblon (CRBN), which serves as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][9] In its native state, this complex tags specific proteins for degradation by the proteasome. Pomalidomide acts by binding to CRBN, which alters the complex's surface and induces the recruitment of "neosubstrates" that are not normally targeted.[5]

The most critical neosubstrates for pomalidomide are the zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][10] These proteins are essential for the survival and proliferation of multiple myeloma cells and also act as repressors of interleukin-2 (IL-2) expression in T cells.[6][11][] Upon recruitment to the pomalidomide-bound CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, marking them for rapid degradation by the 26S proteasome.[9][13] This degradation is the initiating event for pomalidomide's therapeutic effects.[11]

Downstream Immunomodulatory and Anti-Tumor Effects

The degradation of Ikaros and Aiolos triggers a dual-pronged therapeutic response: potent immune system activation and direct anti-myeloma activity.[4][11]

-

T-Cell Co-stimulation: Ikaros and Aiolos are transcriptional repressors of the IL-2 gene in T cells.[6][9] Their degradation removes this repression, leading to increased IL-2 production.[8][9] IL-2 is a critical cytokine that promotes T-cell proliferation, activation, and effector function.[3][14] Pomalidomide treatment leads to an increase in both CD4+ and CD8+ T cells, enhances the production of Th1-type cytokines like IFN-γ and TNF-α, and promotes polyfunctional T cells.[7][8]

-

NK Cell Activation: The immunomodulatory effects extend to Natural Killer (NK) cells.[15] Pomalidomide enhances NK cell-mediated immunity and cytotoxicity against tumor cells.[7][16] This is partly mediated by the IL-2 produced by activated T cells and also through direct effects on NK cells, leading to increased expression of activation markers like CD16 and NKG2D and cytolytic proteins like granzyme B and perforin.[7][17]

-

Direct Anti-Myeloma Activity: In multiple myeloma cells, Ikaros and Aiolos are crucial for the expression of oncogenic transcription factors, including Interferon Regulatory Factor 4 (IRF4) and Myc.[11][] The degradation of Ikaros and Aiolos leads to the sequential downregulation of c-Myc and then IRF4.[11] This disruption of key survival pathways results in cell cycle arrest and apoptosis of the malignant plasma cells.[1][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to pomalidomide's activity.

Table 1: Cereblon Binding Affinity

| Compound | Assay Type | Cell/System | IC50 Value | Reference |

|---|---|---|---|---|

| Pomalidomide | Competitive Binding | U266 Myeloma Cells | ~1-2 µM | [18] |

| Pomalidomide | TR-FRET Binding Assay | Purified Protein | 1.2 µM | [19] |

| Lenalidomide | Competitive Binding | U266 Myeloma Cells | ~2 µM | [18] |

| Lenalidomide | TR-FRET Binding Assay | Purified Protein | 1.5 µM | [19] |

| Thalidomide | Competitive Binding | HEK293T Cells | >10 µM |[18] |

Table 2: Protein Degradation Kinetics

| Compound (Concentration) | Target Protein | Cell Type | Time to Degradation | Key Finding | Reference |

|---|---|---|---|---|---|

| Pomalidomide (1 µM) | Ikaros & Aiolos | Primary T-Cells | Degradation observed at 1 hour | Pomalidomide has a stronger and faster effect than lenalidomide. | [20] |

| Lenalidomide (10 µM) | Ikaros & Aiolos | Primary T-Cells | Degradation observed at 1 hour | Slower degradation rate compared to pomalidomide. | [20] |

| Pomalidomide (0.1-10 µM) | Ikaros & Aiolos | U266 Cells | 6 hours | The half-maximal rate of degradation correlates with growth inhibition efficacy. |[21] |

Table 3: Immunomodulatory Effects

| Effect | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| T-Cell Proliferation | PBMCs | Pomalidomide | 300-1,200 times more potent than thalidomide. | [8] |

| IL-2 & IFN-γ Production | CD4+ T-Cells | Pomalidomide | ~2-fold increase in cytokine-positive cells. | [22] |

| CD8+ T-Cell Activation | Patient PBMCs | Pomalidomide | Increased IFN-γ and TNF-α production correlated with clinical response. | [7] |

| NK Cell Cytotoxicity | KHYG-1 NK Cells | Pomalidomide (1 µM) | Increased toxicity up to 19% against target cells. |[15] |

Detailed Experimental Protocols

Protocol: Cereblon (CRBN) Competitive Binding Assay

This protocol is adapted from methods using thalidomide-analog conjugated beads to pull down CRBN from cell lysates.[18][23]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of pomalidomide for binding to the endogenous CRBN-DDB1 complex.

-

Principle: A thalidomide analog immobilized on affinity beads captures the CRBN-DDB1 complex from a cell lysate. Pre-incubation of the lysate with a test compound (pomalidomide) that binds to CRBN will compete with the beads, reducing the amount of CRBN pulled down.

-

Materials:

-

U266 or other multiple myeloma cell lines.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Thalidomide-analog-conjugated affinity beads.

-

Pomalidomide stock solution (in DMSO).

-

DMSO (vehicle control).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE loading buffer.

-

Primary antibodies: anti-CRBN, anti-DDB1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and Western blotting equipment.

-

-

Procedure:

-

Prepare Cell Lysate: Culture U266 cells to a density of ~1-2 x 10^6 cells/mL. Harvest cells, wash with cold PBS, and lyse on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

Compound Incubation: In microcentrifuge tubes, dilute the cell lysate to a final concentration of 1-2 mg/mL. Add serial dilutions of pomalidomide (e.g., from 0.01 to 100 µM) or DMSO vehicle control. Incubate for 1 hour at 4°C with gentle rotation.

-

Bead Binding: Add a pre-determined amount of thalidomide-analog affinity beads to each tube. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 2x SDS-PAGE loading buffer. Boil the samples for 5-10 minutes to elute bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CRBN and DDB1. Detect with an HRP-conjugated secondary antibody and chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensity for CRBN at each pomalidomide concentration using densitometry software. Plot the percentage of CRBN binding relative to the DMSO control against the log of pomalidomide concentration. Determine the IC50 value using non-linear regression analysis.

Protocol: Ikaros/Aiolos Degradation Assay via Western Blot

This protocol details the standard method to assess pomalidomide-induced degradation of its target neosubstrates.[5][20]

-

Objective: To measure the time- and concentration-dependent degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in response to pomalidomide treatment.

-

Principle: Cells are treated with pomalidomide for varying times and at different concentrations. Cell lysates are then analyzed by Western blot to quantify the remaining levels of Ikaros and Aiolos protein.

-

Materials:

-

Human T-cells or multiple myeloma cell lines.

-

RPMI-1640 medium with 10% FBS.

-

Pomalidomide stock solution (in DMSO).

-

Proteasome inhibitor (e.g., MG-132) as a control.

-

Cell lysis buffer, SDS-PAGE equipment, and Western blot reagents.

-

Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-Actin or anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., primary T-cells, Jurkat cells) in a multi-well plate. Allow them to adhere or stabilize overnight.

-

Treat cells with various concentrations of pomalidomide (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 1, 3, 6, 24 hours).

-

For control experiments, pre-treat cells with MG-132 (e.g., 10 µM) for 30-60 minutes before adding pomalidomide to confirm proteasome-dependent degradation.

-

Cell Lysis: Harvest cells, wash with PBS, and lyse in buffer containing protease inhibitors.

-

Protein Quantification & SDS-PAGE: Determine the protein concentration of each lysate (BCA assay). Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

-

Immunoblotting: Transfer separated proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for Ikaros and Aiolos. Normalize these values to the loading control (Actin or GAPDH). Express the data as a percentage of the protein level in the vehicle-treated control cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benchchem.com [benchchem.com]

- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Frontiers | Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with pomalidomide along with velcade and dexamethasone and its association with improved progression-free survival [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

A Technical Guide to the Cereblon Binding Affinity of Pomalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of pomalidomide and its derivatives to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Pomalidomide, a potent immunomodulatory drug (IMiD), functions as a "molecular glue," redirecting the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This targeted protein degradation is central to its therapeutic effects in multiple myeloma and other hematological malignancies.[2][3]

This document details the structure-activity relationships (SAR) that govern the binding of pomalidomide derivatives to Cereblon, presents quantitative binding affinity data in a clear, tabular format, and provides detailed experimental protocols for key assays used to measure these interactions.

Mechanism of Action: Pomalidomide and the CRL4-CRBN E3 Ligase

Pomalidomide and its analogs bind to a specific pocket on Cereblon, altering its substrate specificity.[3] This binding event facilitates the recruitment of neo-substrates, which are not typically targeted by the native E3 ligase complex, leading to their polyubiquitination and degradation by the 26S proteasome.[4] The glutarimide moiety of pomalidomide is crucial for its interaction with the Cereblon binding pocket, while modifications to the phthalimide ring can modulate binding affinity and neo-substrate specificity.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

Pomalidomide-C2-NH2 Hydrochloride: A Technical Guide on Physicochemical Properties and Mechanistic Insights for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on Pomalidomide-C2-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility and stability data for this particular derivative is limited in publicly available resources, this document consolidates the known information and provides context through general experimental protocols and the well-established mechanistic pathways of its parent compound, Pomalidomide.

Physicochemical Data: Solubility and Stability

Comprehensive, experimentally determined solubility and stability data for this compound is not extensively documented in public literature. The available information, primarily from supplier safety data sheets and related compound data, is summarized below. Researchers are advised to perform their own specific solubility and stability studies under their experimental conditions.

Table 1: Summary of Available Physicochemical Data for this compound and Related Compounds

| Parameter | This compound | Pomalidomide-C12-NH2 (hydrochloride) | Notes |

| Solubility | No quantitative data available for aqueous or organic solvents. | 10 mM in DMSO[1] | The solubility of the C12 analog in DMSO suggests the C2 derivative is also likely soluble in this and other polar aprotic solvents commonly used in cellular assays. |

| Purity | ≥95%[2][3] | Not specified | Purity is often reported by commercial suppliers. |

| Storage Temperature | 2-8°C[2][3] | Not specified | Recommended storage condition to maintain stability. |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | Not specified | General stability statement from the Safety Data Sheet. Specific degradation pathways and kinetics have not been detailed. |

| Water Solubility | No data available | Not specified | The hydrochloride salt form may confer some aqueous solubility, but it is expected to be low. |

| Partition Coefficient (n-octanol/water) | No data available | Not specified | This parameter is crucial for assessing cell permeability. |

Experimental Protocols

Given the absence of specific published protocols for this compound, the following are generalized methodologies for determining the solubility and stability of similar small molecule compounds in a drug discovery setting.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This method provides a high-throughput assessment of a compound's solubility in an aqueous buffer.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration typically between 1-5%.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the turbidity of each well using a laser-based nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Stability Assessment in Solution using HPLC-UV

This protocol assesses the chemical stability of the compound in a given solvent or buffer over time.

-

Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the desired buffer (e.g., PBS, cell culture medium) and in a control solvent where it is known to be stable (e.g., acetonitrile or DMSO).

-

Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector. Obtain the peak area for the parent compound.

-

Incubation: Store the remaining solutions under controlled conditions (e.g., 25°C, 37°C, protected from light).

-

Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot and measure the peak area of the parent compound.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This provides a rate of degradation and allows for the determination of the compound's half-life under the tested conditions.

Mechanistic Insights and Experimental Workflows

This compound serves as a functionalized cereblon (CRBN) ligand for the synthesis of PROTACs.[3][4] The core mechanism of action is therefore based on the function of Pomalidomide in hijacking the CRBN E3 ubiquitin ligase complex.

Pomalidomide's Mechanism of Action

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism that includes direct anti-tumor activity and immunomodulation.[5] A key molecular action is its binding to the CRBN protein, a component of the E3 ubiquitin ligase complex.[][7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][7] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of Pomalidomide.[7]

Caption: Pomalidomide binds to CRBN, inducing the ubiquitination and proteasomal degradation of IKZF1/3.

General PROTAC Experimental Workflow

This compound is a building block used to create PROTACs.[3] A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the POI's degradation.[8] The general workflow for developing and validating a PROTAC is outlined below.

Caption: A typical experimental workflow for the design, synthesis, and validation of a PROTAC degrader.

References

- 1. gentaur.com [gentaur.com]

- 2. cacheby.com [cacheby.com]

- 3. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. biopharma.co.uk [biopharma.co.uk]

Foundational Principles of PROTAC Design with Pomalidomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pomalidomide-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by harnessing the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] This induced proximity between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[1]

Pomalidomide, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] Its inherent ability to recruit CRBN has made it a cornerstone in the design of a significant number of PROTACs.[1][3] This guide provides a comprehensive technical overview of the foundational principles of PROTAC design with a specific focus on the utilization of pomalidomide as the E3 ligase recruiting element.

Core Components of Pomalidomide-Based PROTACs

The efficacy of a pomalidomide-based PROTAC is contingent on the interplay of its three core components: the pomalidomide moiety, the POI binder, and the linker.

1. Pomalidomide as the Cereblon (CRBN) E3 Ligase Ligand:

Pomalidomide interacts directly with Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][6] This interaction is crucial for bringing the E3 ligase machinery into proximity with the target protein. Pomalidomide generally exhibits a strong binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[3][7] The amino group on the phthalimide ring of pomalidomide offers a versatile attachment point for the linker, a position that is often directed away from the CRBN binding interface, thus allowing for greater flexibility in linker design without compromising E3 ligase engagement.[3]

2. Protein of Interest (POI) Binder:

The POI binder, or "warhead," is a ligand that specifically recognizes and binds to the target protein intended for degradation. The choice of the POI binder is critical for the selectivity and potency of the PROTAC. The affinity of the warhead for the POI does not always need to be high; in some cases, even low-affinity binders can be effective in PROTACs due to the catalytic nature of the degradation process.

3. The Linker:

The linker is not merely a spacer but plays a critical role in dictating the physicochemical properties, cell permeability, and the ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[8] Key aspects of linker design include:

-

Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is crucial for spanning the distance between them to allow for the formation of a stable ternary complex.[8] A linker that is too short may prevent effective ternary complex formation, while a linker that is too long could lead to an entropically unfavorable complex and the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, reducing degradation efficiency.[8][9]

-

Composition: The composition of the linker significantly influences the properties of the PROTAC. The two most common types are polyethylene glycol (PEG) and alkyl chains.[8]

-

Attachment Point: The point at which the linker is attached to both the pomalidomide moiety and the POI binder can significantly impact the orientation of the two proteins in the ternary complex and, consequently, the efficiency of ubiquitination. The C5 position of the pomalidomide ring is a common attachment point that can minimize off-target degradation of certain zinc-finger proteins.[9]

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: DC50 , the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax , the maximum percentage of protein degradation achieved.[1] The binding affinity of pomalidomide and its analogs to CRBN is also a critical parameter.

Table 1: Binding Affinities of Ligands to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[7] | ~1.2-3 µM[6] | Competitive Titration, Competitive Binding Assay[6][7] |

| Lenalidomide | ~178 nM[7] | ~2 µM[10] | Isothermal Titration Calorimetry, Competitive Binding Assay[7][10] |

| Thalidomide | ~250 nM[7] | >10 µM | Isothermal Titration Calorimetry |

Note: Data is compiled from different studies and experimental conditions may vary.

Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 16 | EGFR | A549 | 32.9[11] | 96[11] |

| Compound 15 | EGFR | A549 | 43.4[11] | >90 |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10[9] | >95[9] |

| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50[9] | >90[9] |

| ARV-825 | BRD4 | MM1.S | 5.66-91.98[12] | >90 |

| Compound 21 | BRD4 | THP-1 | 810[13] | >80 |

| ZQ-23 | HDAC8 | - | 147[14] | 93[14] |

| RC-3 | BTK | Mino | <100 | >90 |

Note: Data is compiled from different studies and experimental conditions may vary. The specific linker and POI binder for each compound are detailed in the cited literature.

Experimental Protocols

The development and characterization of pomalidomide-based PROTACs involve a series of key experiments to assess their mechanism of action, potency, and selectivity.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of the target protein and determine the DC50 and Dmax values.[3][9]

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[15]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[15]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[3]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[3][15]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Quantify the band intensities using densitometry software.[3]

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

-

Ternary Complex Formation Assays

Demonstrating the formation of the POI-PROTAC-CRBN ternary complex is crucial for confirming the mechanism of action.

Objective: To qualitatively or semi-quantitatively demonstrate the formation of the ternary complex in cells.[16]

Methodology:

-

Cell Treatment and Lysis:

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against either the target protein or a tagged version of CRBN.

-

Add Protein A/G beads to pull down the antibody-protein complexes.[16]

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.[16]

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex (POI, CRBN, and a component of the E3 ligase complex like DDB1).[16]

-

Objective: To quantitatively measure ternary complex formation in live cells in real-time.[1][8]

Methodology:

-

Cell Engineering:

-

Cell Plating and Treatment:

-

Plate the engineered cells and treat them with the PROTAC at various concentrations.[8]

-

-

Reagent Addition:

-

Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) and the Nano-Glo® Live Cell Substrate.[8]

-

-

Signal Measurement:

-

Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (NanoBRET® 618).[8]

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in this ratio indicates proximity between the donor and acceptor, confirming ternary complex formation.[8]

-

Objective: To quantitatively measure ternary complex formation in a biochemical or cellular context.[17][18]

Methodology:

-

Reagent Preparation:

-

Assay Setup:

-

Incubate the proteins and the PROTAC at various concentrations in a microplate.[18]

-

-

Signal Measurement:

-

Excite the donor fluorophore and measure the emission from both the donor and the acceptor after a time delay.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor signal/donor signal). An increased ratio indicates ternary complex formation.[17]

-

Binding Affinity Assays

Objective: To determine the thermodynamic parameters (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)) of binary (PROTAC-POI or PROTAC-CRBN) and ternary complex formation.[19][20]

Methodology:

-

Sample Preparation:

-

Prepare purified protein (POI or CRBN) in a buffer in the ITC cell.

-

Prepare the PROTAC in the same buffer in the injection syringe.[19]

-

-

Titration:

-

Inject small aliquots of the PROTAC solution into the protein solution while measuring the heat change.[19]

-

-

Data Analysis:

Objective: To measure the kinetics (association and dissociation rates) and affinity of binding interactions in real-time.

Methodology:

-

Immobilization:

-

Immobilize one of the binding partners (e.g., POI or CRBN) onto the surface of a sensor chip.

-

-

Binding and Dissociation:

-

Flow a solution containing the other binding partner (the analyte, e.g., the PROTAC) over the sensor surface and measure the change in the refractive index, which is proportional to the mass bound to the surface.

-

After the association phase, flow buffer over the surface to measure the dissociation of the complex.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Mandatory Visualizations

Signaling Pathway of Pomalidomide-Based PROTAC Action

Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Design and Evaluation

Caption: General workflow for the design and evaluation of pomalidomide-based PROTACs.

Logical Relationships in PROTAC Linker Design

References

- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Pomalidomide-C2-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

For Research Use Only.

Abstract

This document provides a detailed application note and protocol for the synthesis of Pomalidomide-C2-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide is a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), and by functionalizing it with a C2-amine linker, it can be readily conjugated to a target protein ligand. This protocol outlines a two-step synthesis commencing with the nucleophilic aromatic substitution of 4-fluorothalidomide with mono-Boc-protected ethylenediamine, followed by deprotection to yield the desired product. This method is designed to be accessible to researchers in chemistry and drug discovery.

Introduction

Pomalidomide is an immunomodulatory agent with demonstrated anti-cancer properties, particularly in the treatment of multiple myeloma.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This interaction can be harnessed in the field of targeted protein degradation to recruit the E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs, which are heterobifunctional molecules composed of a POI-binding ligand and an E3 ligase ligand connected by a linker, have emerged as a powerful therapeutic modality.

This compound serves as a versatile intermediate for the synthesis of pomalidomide-based PROTACs. The terminal primary amine of the C2 linker provides a convenient attachment point for conjugation with a variety of linker moieties bearing a corresponding reactive group, such as a carboxylic acid. This document provides a comprehensive protocol for the synthesis, purification, and characterization of this important research chemical.

Signaling Pathway of Pomalidomide

Pomalidomide exerts its therapeutic effects through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, pomalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key mechanism of pomalidomide's anti-myeloma activity.

Caption: Pomalidomide binds to CRBN, inducing the ubiquitination and proteasomal degradation of neo-substrates, leading to downstream anti-cancer effects.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (0.25 mm) and visualized under UV light (254 nm). Column chromatography should be performed using silica gel (40-63 µm). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Mass spectrometry data should be obtained using an electrospray ionization (ESI) source.

Synthesis Workflow

Caption: A two-step synthesis workflow for this compound.

Step 1: Synthesis of 4-((2-(Boc-amino)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added N-Boc-ethylenediamine (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at 80-90 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the Boc-protected intermediate as a solid.

Step 2: Synthesis of this compound

The Boc-protected intermediate from Step 1 (1.0 eq) is dissolved in a solution of 4 M HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |

| 4-((2-(Boc-amino)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | C₂₀H₂₅N₅O₆ | 419.44 | 60-75 | >95 |

| This compound | C₁₅H₁₇ClN₄O₄ | 352.78 | 85-95 | >98 |

Characterization Data (Expected):

-

This compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ ppm (expected signals for aromatic protons, piperidine ring protons, and ethylenediamine linker protons).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₆N₄O₄, found.

-

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. This key intermediate is essential for the development of novel PROTACs aimed at targeted protein degradation. The described procedure is robust and can be readily implemented in a standard organic chemistry laboratory, facilitating further research in this exciting area of drug discovery.

Disclaimer: This protocol is intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions and purification methods may require optimization depending on the specific laboratory setup and scale of the synthesis.

References

Application Notes and Protocols for the Conjugation of Pomalidomide-C2-NH2 to a Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of Pomalidomide-C2-NH2 to a protein ligand. Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN). This property has made it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[][2][3][4]

The protocols outlined below focus on the chemical ligation of Pomalidomide-C2-NH2, which possesses a primary amine linker, to a protein of interest. The most common and versatile methods for this bioconjugation target primary amines or carboxyl groups on the protein.[5][6][7] This document will detail a widely used method involving carbodiimide chemistry to form a stable amide bond between the protein and Pomalidomide-C2-NH2.

Principle of Conjugation

The primary amine of Pomalidomide-C2-NH2 can be covalently linked to a protein ligand through several chemical strategies. One of the most common methods is the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).[8]

In this two-step process:

-

The carboxyl groups (-COOH) on the protein ligand (present on aspartic acid, glutamic acid residues, or the C-terminus) are activated by EDC to form a highly reactive O-acylisourea intermediate.

-

This intermediate can then react with the primary amine (-NH2) of Pomalidomide-C2-NH2 to form a stable amide bond. The addition of NHS or Sulfo-NHS stabilizes the intermediate by converting it to an amine-reactive NHS or Sulfo-NHS ester, which increases the efficiency of the reaction with the amine-containing Pomalidomide derivative.[5][8]

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) |

| Pomalidomide-C2-NH2 | MedChemExpress | HY-112743 |

| Protein Ligand (e.g., Antibody) | Various | N/A |

| EDC (EDAC) | Thermo Fisher Scientific | 22980 |

| Sulfo-NHS | Thermo Fisher Scientific | 24510 |

| Activation/Coupling Buffer (e.g., MES Buffer, pH 4.7-6.0) | Sigma-Aldrich | M3671 |

| Reaction Buffer (e.g., PBS, pH 7.2-7.5) | Thermo Fisher Scientific | 10010023 |

| Quenching Buffer (e.g., Tris-HCl, pH 7.5) | Thermo Fisher Scientific | 15567027 |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89882 |

Protocol for EDC/Sulfo-NHS Conjugation

This protocol describes the conjugation of Pomalidomide-C2-NH2 to a protein ligand using EDC and Sulfo-NHS.

Step 1: Preparation of Reagents

-

Equilibrate all reagents to room temperature before use.

-

Prepare the Activation/Coupling Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Prepare the Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2).

-

Prepare the Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Dissolve the protein ligand in the Activation/Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Dissolve Pomalidomide-C2-NH2 in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilution into an aqueous buffer may be necessary depending on the reaction conditions.

-

Prepare EDC and Sulfo-NHS solutions immediately before use in the Activation/Coupling Buffer.

Step 2: Activation of Protein Ligand Carboxyl Groups

-

To the protein ligand solution, add EDC and Sulfo-NHS. The molar ratio of EDC and Sulfo-NHS to the protein will need to be optimized, but a starting point is a 10- to 50-fold molar excess.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation with Pomalidomide-C2-NH2

-